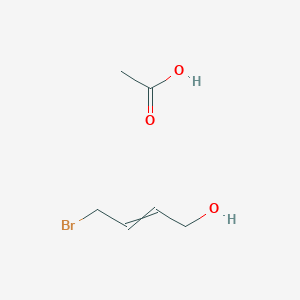
Acetic acid;4-bromobut-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-bromobut-2-en-1-ol is an organic compound that combines the properties of acetic acid and 4-bromobut-2-en-1-ol. Acetic acid is a simple carboxylic acid with the chemical formula C₂H₄O₂, known for its use in vinegar and various industrial applications. 4-bromobut-2-en-1-ol is an organic compound with the chemical formula C₄H₇BrO, characterized by the presence of a bromine atom and an alcohol group attached to a butene chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-bromobut-2-en-1-ol can be achieved through esterification, where acetic acid reacts with 4-bromobut-2-en-1-ol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-bromobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding butene alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI) are employed
Major Products
Oxidation: Formation of 4-bromo-2-butenoic acid.
Reduction: Formation of 4-bromo-2-butanol.
Substitution: Formation of 4-hydroxybut-2-en-1-ol
Scientific Research Applications
Acetic acid;4-bromobut-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of acetic acid;4-bromobut-2-en-1-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the alcohol group can engage in hydrogen bonding and nucleophilic reactions. These interactions influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
4-bromobut-2-en-1-ol: Shares the butene and bromine structure but lacks the acetic acid component.
Acetic acid: A simple carboxylic acid without the bromobutene structure.
But-2-en-1-ol: Similar alcohol structure but without the bromine atom
Uniqueness
Acetic acid;4-bromobut-2-en-1-ol is unique due to the combination of acetic acid and 4-bromobut-2-en-1-ol, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not possible with the individual components .
Properties
CAS No. |
33746-94-0 |
|---|---|
Molecular Formula |
C6H11BrO3 |
Molecular Weight |
211.05 g/mol |
IUPAC Name |
acetic acid;4-bromobut-2-en-1-ol |
InChI |
InChI=1S/C4H7BrO.C2H4O2/c5-3-1-2-4-6;1-2(3)4/h1-2,6H,3-4H2;1H3,(H,3,4) |
InChI Key |
BFPKHMRFBGDUNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(C=CCBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


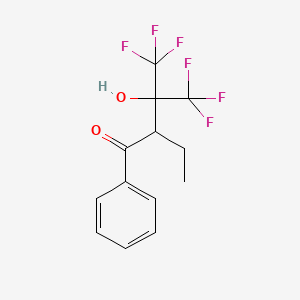
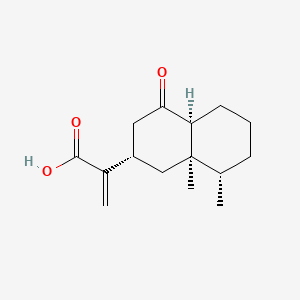
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)
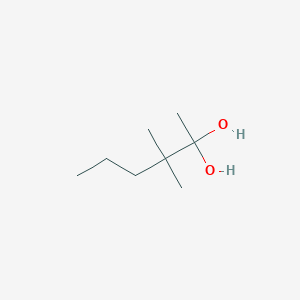
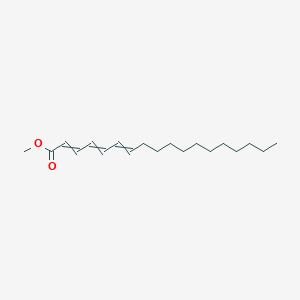
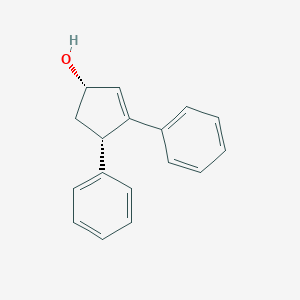
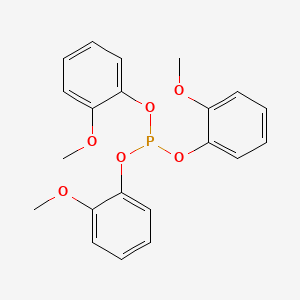
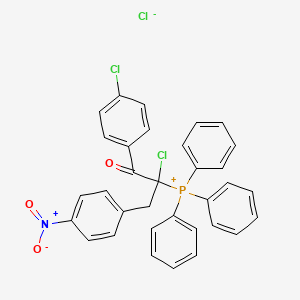
![1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpent-3-en-2-one](/img/structure/B14676923.png)

![ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14676943.png)
![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
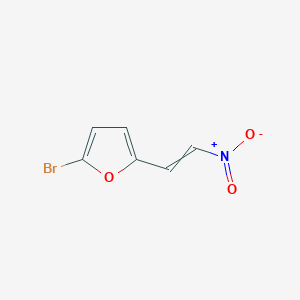
![1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14676960.png)
